3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core, an indole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride typically involves multiple steps, including the formation of the indole and quinolinone rings, followed by the introduction of the piperazine moiety. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Quinolinone Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under basic or acidic conditions.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A building block for synthesizing semiconducting organometallic complexes.
Pyridinium Salts: Known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
3-(5-((4-(Methylsulfonyl)-1-piperazinyl)methyl)-1H-indol-2-yl)-2(1H)-quinolinone hydrochloride stands out due to its unique combination of an indole, quinolinone, and piperazine moiety. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
415684-58-1 |
---|---|
Fórmula molecular |
C23H25ClN4O3S |
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
3-[5-[(4-methylsulfonylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-31(29,30)27-10-8-26(9-11-27)15-16-6-7-21-18(12-16)14-22(24-21)19-13-17-4-2-3-5-20(17)25-23(19)28;/h2-7,12-14,24H,8-11,15H2,1H3,(H,25,28);1H |
Clave InChI |
UEQCBXMIAZDDGG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=CC5=CC=CC=C5NC4=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.